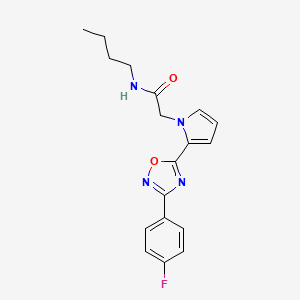

N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions starting from basic aromatic acids or esters, which are then converted into hydrazides and cyclized to form oxadiazole rings. For instance, the synthesis of N-substituted derivatives of 5-benzyl-1,3,4-oxadiazole-2yl-2"-sulfanyl acetamide involves the conversion of phenyl acetic acid into ester, hydrazide, and then cyclization in the presence of CS2 to afford the oxadiazole ring . Similarly, the synthesis of N-substituted derivatives of 2-{(5-phenyl-1,3,4-Oxadiazol-2-yl)sulfanyl}acetamides starts from benzoic acid, proceeding through ethyl benzoate and benzohydrazide to the oxadiazole ring . These methods could potentially be adapted for the synthesis of N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide.

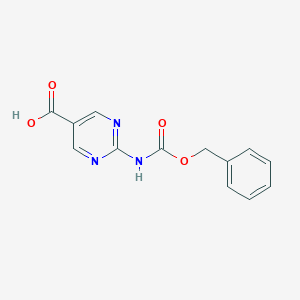

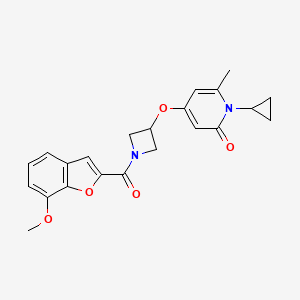

Molecular Structure Analysis

The molecular structure of related compounds is characterized using various spectral techniques, including EI-MS, IR, and NMR . The crystal structure and vibrational properties of derivatives are often confirmed by single crystal X-ray diffraction and FT-IR studies . These techniques would likely be applicable in analyzing the molecular structure of N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide.

Chemical Reactions Analysis

The papers do not provide specific details on the chemical reactions of the compounds similar to N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide. However, the presence of functional groups such as oxadiazole and acetamide suggests that these compounds could participate in various chemical reactions, including hydrogen bonding and π-π stacking interactions, which are important for the stabilization of the molecular structure .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds are influenced by their molecular structure. For example, hydrogen bonding and π-π stacking interactions play a significant role in the stabilization of these compounds . The presence of substituents like the tert-butyl group can affect the compound's solubility and reactivity . The physical and chemical properties of N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide would likely be influenced by its fluorophenyl and oxadiazole groups, which could be explored through experimental studies.

Scientific Research Applications

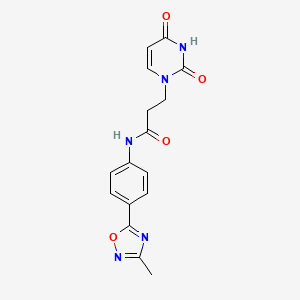

Synthesis and Evaluation for Anti-inflammatory Activity

One research avenue explores the synthesis of novel compounds related to N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide and their evaluation for anti-inflammatory activity. For instance, derivatives of similar compounds have been synthesized and tested for their potential anti-inflammatory properties. Among these, specific derivatives showed significant anti-inflammatory activity, indicating the potential therapeutic applications of these compounds in treating inflammation-related disorders (Sunder & Maleraju, 2013).

Radiolabeling and Imaging

Another research direction involves the radiosynthesis of fluorine-18 labeled compounds for imaging applications, particularly for positron emission tomography (PET). Compounds structurally related to N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been synthesized and labeled with fluorine-18, demonstrating their utility in neuroimaging and the study of brain disorders (Dollé et al., 2008).

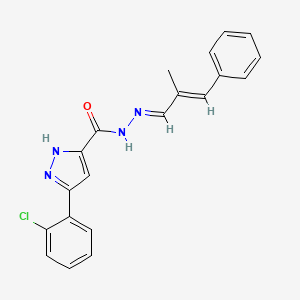

Kinase Inhibitory and Anticancer Activities

Compounds with structures related to N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been explored for their Src kinase inhibitory and anticancer activities. Specific derivatives have shown promising results as kinase inhibitors, offering potential pathways for the development of new anticancer therapies (Fallah-Tafti et al., 2011).

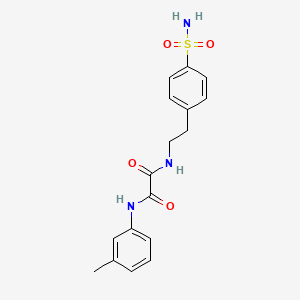

Antimicrobial Agents

The synthesis and evaluation of antimicrobial agents also represent a significant area of research. Derivatives of compounds similar to N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide have been investigated for their antimicrobial properties, showing efficacy against a range of bacterial and fungal strains. This suggests potential applications in developing new antimicrobial drugs (Parikh & Joshi, 2014).

properties

IUPAC Name |

N-butyl-2-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrol-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19FN4O2/c1-2-3-10-20-16(24)12-23-11-4-5-15(23)18-21-17(22-25-18)13-6-8-14(19)9-7-13/h4-9,11H,2-3,10,12H2,1H3,(H,20,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXIKSLNWYOLJAY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC(=O)CN1C=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19FN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-butyl-2-(2-(3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)-1H-pyrrol-1-yl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-[[2-[[5-(naphthalene-2-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetyl]amino]benzoate](/img/structure/B2548285.png)

![N5-(3,4-dichlorophenyl)-4-hydroxy-N2,N2,3-trimethyl-6-oxo-6,7-dihydrothieno[2,3-b]pyridine-2,5-dicarboxamide](/img/structure/B2548291.png)

![N-(5-chloro-2-methoxyphenyl)-2-({6-[(3-fluorophenyl)sulfonyl]pyridazin-3-yl}thio)acetamide](/img/structure/B2548295.png)

![3-(3,4-dimethoxyphenyl)-2-((naphthalen-1-ylmethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2548297.png)

![2-(2,4-Dichlorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}ethan-1-one](/img/structure/B2548307.png)